3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro, methoxy, and sulfonamide group attached to a benzene ring, along with a phenylmorpholinoethyl side chain
Mechanism of Action
Target of Action
Related compounds have been reported to stimulate collagen production , suggesting that this compound may also interact with collagen or related proteins.
Mode of Action
It’s worth noting that the compound’s structure suggests it may undergo various organic reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Result of Action
The N-substituted sulfonyloxybenzylamines, a group to which this compound belongs, are believed to improve the overall appearance of skin, including reversing skin wrinkles, by stimulating collagen production . This suggests that the compound may have a beneficial effect on skin health and appearance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the chlorination of 4-methoxybenzenesulfonamide, followed by the introduction of the phenylmorpholinoethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- 3-chloro-4-methoxy-N-(2-(2-phenylpiperidino)ethyl)benzenesulfonamide
- 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYOFVAILHMQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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